Quinoline-8-thiolate Quinoline-8-thiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15470431
InChI: InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H/p-1
SMILES:
Molecular Formula: C9H6NS-
Molecular Weight: 160.22 g/mol

Quinoline-8-thiolate

CAS No.:

Cat. No.: VC15470431

Molecular Formula: C9H6NS-

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

Quinoline-8-thiolate -

Specification

Molecular Formula C9H6NS-
Molecular Weight 160.22 g/mol
IUPAC Name quinoline-8-thiolate
Standard InChI InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H/p-1
Standard InChI Key MHTSJSRDFXZFHQ-UHFFFAOYSA-M
Canonical SMILES C1=CC2=C(C(=C1)[S-])N=CC=C2

Introduction

Structural and Molecular Characteristics

Quinoline-8-thiolate’s structure combines a planar aromatic quinoline ring with a nucleophilic thiolate group at the 8-position. The sulfur atom’s lone pairs enable strong coordination with metal ions, while the quinoline framework provides π-conjugation for electronic applications . Crystallographic studies reveal intermolecular interactions such as hydrogen bonding and π-stacking, which influence solid-state packing arrangements.

Table 1: Molecular Properties of Quinoline-8-Thiolate

PropertyValueSource
Molecular FormulaC9H6NS\text{C}_9\text{H}_6\text{NS}^-
Molecular Weight160.22 g/mol
IUPAC NameQuinoline-8-thiolate
Canonical SMILESC1=CC2=C(C(=C1)[S-])N=CC=C2

Synthesis and Chemical Reactivity

The synthesis of quinoline-8-thiolate typically involves deprotonation of quinoline-8-thiol using sodium hydroxide in aqueous media:

Quinoline-8-thiol+NaOHNa+Quinoline-8-thiolate+H2O\text{Quinoline-8-thiol} + \text{NaOH} \rightarrow \text{Na}^+ \text{Quinoline-8-thiolate}^- + \text{H}_2\text{O}

Recrystallization is employed for purification, with industrial-scale processes optimizing yields. The thiolate group’s nucleophilicity facilitates reactions with electrophiles, including transition metal ions and organoboron compounds . For example, reactions with BF3\text{BF}_3 yield tetracoordinated boron complexes, as confirmed by 11B^{11}\text{B} NMR .

Coordination Chemistry and Metal Complexes

Quinoline-8-thiolate serves as a potent ligand in coordination chemistry. Its ability to form stable complexes with metals like copper, zinc, and boron has been extensively documented . Organoboron complexes, such as those synthesized via Sonogashira-Hagihara coupling, exhibit tetracoordinate boron centers verified by X-ray diffraction . These complexes integrate into π-conjugated polymers, enhancing optoelectronic properties .

Table 2: Selected Metal Complexes of Quinoline-8-Thiolate

Metal CenterComplex TypeApplicationSource
BoronOrganoboron polymersHigh-refractive-index materials
CopperCu(I) thiolate clustersCatalysis
ZincZn(II) coordination polymersSensing

Materials Science Applications

In materials science, quinoline-8-thiolate derivatives are pivotal in developing advanced polymers. Organoboron quinoline-8-thiolate polymers exhibit high refractive indices (nd>1.66n_d > 1.66) and tunable photoluminescence . Energy transfer from the polymer backbone to the quinoline ligand results in emission shifts, enabling applications in organic light-emitting diodes (OLEDs) .

Environmental and Analytical Applications

Quinoline-8-thiolate’s selective metal-binding capacity is exploited in environmental chemistry. It serves as a chelating agent for heavy metal detection, with applications in wastewater treatment and environmental monitoring . Its fluorescence quenching upon metal binding enables sensitive sensor designs .

Recent Advances and Future Directions

Recent research highlights quinoline-8-thiolate’s role in metal-organic frameworks (MOFs) for gas storage and catalysis . Derivatives like sodium quinoline-8-thiolate are being tested in photovoltaic devices due to their electron-transport properties . Future directions include exploring chiral derivatives for asymmetric catalysis and optimizing pharmacological profiles for therapeutic use.

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